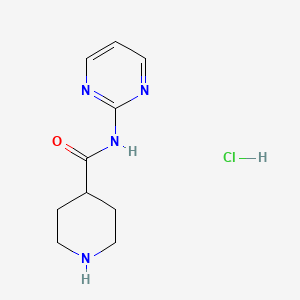

N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride

Description

N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride is a synthetic small molecule characterized by a piperidine ring substituted at the 4-position with a carboxamide group and a pyrimidin-2-yl moiety. The pyrimidine ring contributes to hydrogen bonding interactions with biological targets, while the piperidine-carboxamide scaffold enhances solubility and bioavailability.

Properties

IUPAC Name |

N-pyrimidin-2-ylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O.ClH/c15-9(8-2-6-11-7-3-8)14-10-12-4-1-5-13-10;/h1,4-5,8,11H,2-3,6-7H2,(H,12,13,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZUSHYWYKDQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=NC=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride typically involves the reaction of pyrimidine-2-amine with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of N-(pyrimidin-2-yl)piperidine-4-carboxylic acid.

Reduction: Formation of N-(pyrimidin-2-yl)piperidine-4-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride is primarily investigated for its anti-cancer properties . Research indicates that it can inhibit the growth of various tumor cells by interfering with critical cellular processes. The compound's structure allows it to interact specifically with molecular targets involved in cancer proliferation and angiogenesis, making it a candidate for developing novel therapeutic agents .

Biological Research

In biological studies, this compound serves as a tool for investigating DNA binding and cleavage mechanisms. Its ability to interact with DNA makes it valuable in understanding the molecular basis of genetic replication and transcription processes .

Industrial Applications

This compound is also utilized in the synthesis of other complex molecules, acting as an intermediate in pharmaceutical production. Its unique chemical properties facilitate the development of various derivatives that may exhibit enhanced biological activities or improved pharmacokinetic profiles .

Case Studies and Research Findings

Several studies have documented the efficacy of N-(pyrimidin-2-yl)piperidine derivatives in preclinical models:

- Inhibition of Protein Kinase B (PKB) : Research has shown that derivatives of this compound can act as selective inhibitors of PKB, a critical enzyme in cancer signaling pathways. These compounds demonstrated significant selectivity over other kinases, suggesting potential for targeted cancer therapies .

- Tumor Xenograft Models : In vivo studies using human tumor xenografts in nude mice demonstrated that compounds based on this structure could effectively inhibit tumor growth at tolerable doses, indicating promising therapeutic applications .

- Mechanistic Insights : Studies have explored how modifications to the piperidine moiety influence binding affinity and selectivity towards PKB, revealing insights into structure-activity relationships that can guide future drug development efforts .

Mechanism of Action

The mechanism of action of N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA, altering its structure and inhibiting its replication. This leads to the inhibition of tumor cell growth and proliferation. Additionally, the compound can interfere with angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth .

Comparison with Similar Compounds

N-(Pyridin-2-yl)piperidine-4-carboxamide Dihydrochloride

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide

- Structure : Incorporates a pyridin-3-yl-substituted pyrimidine and a methylphenyl group.

- Activity : Exhibits anti-angiogenic properties by targeting VEGF receptors, with IC₅₀ values < 1 µM in endothelial cell assays.

- Advantage Over Target Compound : Enhanced specificity for angiogenesis pathways due to extended aromatic substituents .

Piperidine-Carboxamide Derivatives with Kinase Inhibition Activity

SNS-032 (N-(5-((5-tert-Butyloxazol-2-yl)methylthio)thiazol-2-yl)piperidine-4-carboxamide)

- Structure : Features a thiazole-thioether side chain instead of pyrimidine.

- Activity : Potent inhibitor of Cdk9 (IC₅₀ = 48 nM) and Cdc7, with antitumor activity in hematologic malignancies.

- Comparison : The bulky tert-butyloxazole group improves metabolic stability but reduces solubility compared to the target compound’s pyrimidine group .

LY2409881 Hydrochloride

- Structure : Includes a benzo[b]thiophene and cyclopropylamide substituent.

- Activity : Targets IKK-β and Akt pathways (IC₅₀ = 0.5–2 µM), showing antitumor and anti-inflammatory effects.

- Divergence : The extended hydrophobic regions enhance membrane permeability but increase off-target risks relative to the simpler pyrimidine-based scaffold .

Antiviral Piperidine-Carboxamide Analogs

(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

- Structure : Substituted with fluorobenzyl and naphthyl groups.

- Activity : Reported as a SARS-CoV-2 inhibitor with moderate efficacy (EC₅₀ ~ 10 µM).

- Comparison : The hydrophobic naphthyl group enhances viral protease binding but may limit aqueous solubility compared to the target compound’s pyrimidine moiety .

Data Tables: Comparative Analysis

Table 1. Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| N-(pyrimidin-2-yl)piperidine-4-carboxamide HCl | C₁₀H₁₃ClN₄O | 264.70 | Not Provided | Pyrimidin-2-yl, piperidine-carboxamide |

| N-(Pyridin-2-yl)piperidine-4-carboxamide·2HCl | C₁₁H₁₅Cl₂N₃O | 292.16 | Not Provided | Pyridin-2-yl, dihydrochloride salt |

| SNS-032 | C₁₈H₂₅N₅O₂S₂ | 407.55 | 345627-80-7 | Thiazole-thioether, tert-butyloxazole |

| LY2409881 HCl | C₂₄H₂₉ClN₆OS·HCl | 485.04 (free base) | 1374640-70-6 | Benzo[b]thiophene, cyclopropylamide |

Biological Activity

N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential applications in oncology and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structure

This compound features a pyrimidine ring attached to a piperidine moiety with a carboxamide functional group. This unique combination contributes to its diverse biological activities.

Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNCl |

| Molecular Weight | 240.70 g/mol |

| Solubility | Soluble in water and DMSO |

The primary mechanism of action for this compound involves its interaction with DNA. It binds to specific sites on the DNA molecule, disrupting replication and transcription processes. This inhibition leads to reduced tumor cell proliferation and can interfere with angiogenesis, which is vital for tumor growth.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties:

- Inhibition of Tumor Growth : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including prostate and breast cancer cells .

- Selectivity for Protein Kinases : The compound has been identified as a selective inhibitor of protein kinase B (Akt), which is often overexpressed in several cancers. It demonstrates significant selectivity over other kinases, making it a potential therapeutic agent in cancer treatment .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory activity. It inhibits COX-2 activity, which is involved in inflammatory processes:

| Compound | IC (μM) |

|---|---|

| This compound | 0.04 ± 0.01 (compared to celecoxib) |

| Celecoxib | 0.04 ± 0.01 |

Study 1: Tumor Xenograft Models

In vivo studies using human tumor xenograft models demonstrated that this compound significantly inhibited tumor growth at well-tolerated doses. The compound modulated biomarkers associated with the PI3K−PKB−mTOR signaling pathway, which is crucial for cancer cell survival and proliferation .

Study 2: Anti-inflammatory Assays

A series of assays were conducted to assess the anti-inflammatory effects of the compound:

Q & A

Q. How can the synthesis of N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves stepwise modifications, such as adjusting reaction temperatures, solvent systems, and stoichiometric ratios of intermediates. For example, cyclization of piperidine derivatives followed by coupling with pyrimidine rings under inert atmospheres (e.g., nitrogen) can reduce side reactions . Purification via recrystallization in ethanol/water mixtures or column chromatography with polar stationary phases (e.g., silica gel) enhances purity. Monitoring intermediates with HPLC or LC-MS ensures reaction progress .

Q. What analytical techniques are recommended for structural characterization of this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) confirm piperidine and pyrimidine ring connectivity.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and detects isotopic patterns for chlorine in the hydrochloride salt.

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

- FT-IR Spectroscopy : Identifies carboxamide (C=O stretch ~1650 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹) .

Q. How does the hydrochloride salt form influence solubility and stability in experimental conditions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, critical for in vitro assays (e.g., enzyme inhibition studies). Stability tests under varying pH (2–8) and temperatures (4°C–40°C) using accelerated degradation protocols (e.g., Arrhenius modeling) reveal optimal storage at 4°C in desiccated environments . Solubility in DMSO or methanol should be ≤10 mM to avoid solvent interference in biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges) or impurity profiles. Strategies include:

- Dose-Response Replication : Validate activity in ≥3 independent assays (e.g., IC₅₀ curves in cancer cell lines).

- Impurity Profiling : Use LC-MS to rule out side products (e.g., N-oxide derivatives) influencing activity .

- Structural Analog Comparison : Benchmark against analogs like N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride, which shares piperidine-carboxamide motifs but differs in substituent effects .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action and molecular targets?

- Methodological Answer :

- Target-Based Assays : Screen against kinase panels or GPCR libraries using fluorescence polarization or SPR (surface plasmon resonance).

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment.

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding to pyrimidine-recognizing targets (e.g., dihydrofolate reductase) .

- CRISPR-Cas9 Knockout Models : Validate target dependency in isogenic cell lines .

Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling of this compound?

- Methodological Answer :

- Rodent Models : Sprague-Dawley rats or C57BL/6 mice for IV/PO bioavailability studies. Plasma half-life (t₁/₂) and clearance (CL) are measured via LC-MS/MS.

- Toxicokinetics : Assess organ-specific toxicity (e.g., hepatotoxicity via ALT/AST levels) and neurobehavioral effects in open-field tests, given structural similarity to CNS-active piperidines .

- Metabolite Identification : Use microsomal incubations (human/rat liver S9 fractions) to detect phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.